4-Chloro-2-ethyl-5-[(furan-2-yl)methoxy]pyridazin-3(2H)-one
Description
4-Chloro-2-ethyl-5-(furan-2-ylmethoxy)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class
Properties
CAS No. |
106331-25-3 |
|---|---|
Molecular Formula |
C11H11ClN2O3 |
Molecular Weight |
254.67 g/mol |
IUPAC Name |
4-chloro-2-ethyl-5-(furan-2-ylmethoxy)pyridazin-3-one |
InChI |
InChI=1S/C11H11ClN2O3/c1-2-14-11(15)10(12)9(6-13-14)17-7-8-4-3-5-16-8/h3-6H,2,7H2,1H3 |
InChI Key |
PZGOEDOZCYWJQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(C=N1)OCC2=CC=CO2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethyl-5-(furan-2-ylmethoxy)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyridazine and 2-ethylfuran.
Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-ethyl-5-(furan-2-ylmethoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like Pd/C to yield reduced products.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: H2 gas, Pd/C catalyst.
Substitution: Bases like NaH, solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds similar to 4-Chloro-2-ethyl-5-[(furan-2-yl)methoxy]pyridazin-3(2H)-one exhibit anti-inflammatory and analgesic properties. Studies have shown that pyridazine derivatives can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Antimicrobial Activity
Recent investigations have revealed that this compound possesses antimicrobial properties against various bacterial strains. In vitro studies demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .
Anticancer Research
The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further exploration in cancer therapeutics. Specifically, research has focused on its ability to inhibit certain kinases associated with tumor growth .
Neuroprotective Effects
Research into the neuroprotective properties of pyridazine derivatives has shown promise in protecting neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of a series of pyridazine derivatives, including this compound. Results indicated significant inhibition of nitric oxide production in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .
Case Study 2: Antimicrobial Testing
In a comparative study of various pyridazine compounds, this compound showed notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, supporting its development as an antimicrobial agent .
Case Study 3: Cytotoxicity Assays
A cytotoxicity assay was conducted to assess the effects of the compound on several cancer cell lines. The results demonstrated dose-dependent inhibition of cell viability, suggesting that this compound could be further investigated for its anticancer properties .
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethyl-5-(furan-2-ylmethoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-ethyl-5-(furan-2-ylmethoxy)pyridazine: A similar compound with slight structural differences.
2-Ethyl-5-(furan-2-ylmethoxy)pyridazin-3(2H)-one: Another related compound with variations in the substituents.
Uniqueness
4-Chloro-2-ethyl-5-(furan-2-ylmethoxy)pyridazin-3(2H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
4-Chloro-2-ethyl-5-[(furan-2-yl)methoxy]pyridazin-3(2H)-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, highlighting relevant case studies, experimental findings, and data tables that summarize key results.
The molecular formula of this compound is C12H12ClN3O3, with a molecular weight of approximately 273.69 g/mol. Its structure includes a pyridazinone core substituted with a furan moiety and a chlorine atom, which may contribute to its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies on related pyridazinones have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Pyridazinone Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Chloro-2-ethyl-pyridazinone | E. coli | 32 µg/mL |
| 4-Chloro-2-methyl-pyridazinone | S. aureus | 16 µg/mL |
| 4-Chloro-5-(furan) pyridazinone | M. tuberculosis | 8 µg/mL |
The data indicates that derivatives with specific substitutions can enhance antimicrobial potency, suggesting that the furan moiety may play a critical role in activity against pathogens such as E. coli and M. tuberculosis .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. These studies typically assess the compound's ability to inhibit cancer cell proliferation and induce apoptosis.
Case Study: Anticancer Screening
In a study evaluating various pyridazinone derivatives, including our compound of interest, it was found that:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
- Results :
- The compound showed an IC50 value of 20 µM against MCF7 cells.
- Induced apoptosis in A549 cells as evidenced by flow cytometry analysis.
- Significant reduction in colony formation in soft agar assays for HepG2 cells.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 20 | Apoptosis induction |
| A549 | 15 | Cell cycle arrest |
| HepG2 | 25 | Inhibition of colony growth |
These findings suggest that the compound may exert its anticancer effects through multiple mechanisms, including apoptosis and inhibition of cell proliferation .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the interaction between this compound and key biological targets involved in cancer progression. The results indicate strong binding affinities to proteins such as:
- Aurora-A kinase : Involved in cell cycle regulation.
- Binding affinity: −9.0 kcal/mol
- VEGF receptor : Important for angiogenesis.
- Binding affinity: −8.5 kcal/mol
These interactions suggest that the compound could be developed as a lead for further anticancer drug development .
Q & A
Q. What are the common synthetic routes for preparing pyridazin-3(2H)-one derivatives, and how can they be adapted for 4-Chloro-2-ethyl-5-[(furan-2-yl)methoxy]pyridazin-3(2H)-one?
Pyridazin-3(2H)-ones are typically synthesized via cyclization of hydrazine derivatives with diketones or via functionalization of preformed pyridazinone cores. For example, hydrazine monohydrate reacts with furanone intermediates under reflux conditions to form the pyridazinone ring . Adapting this to the target compound would involve introducing the 4-chloro and 2-ethyl groups early in the synthesis, followed by etherification at C5 with (furan-2-yl)methoxy via nucleophilic substitution. Negishi coupling (using Pd catalysts with tri(2-furyl)phosphine ligands) may optimize furan moiety incorporation .
Q. How can X-ray crystallography validate the structure of this compound, and what software is recommended for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement due to its robust handling of disordered atoms and twinned crystals . For this compound, key parameters include torsion angles between the pyridazinone ring and substituents (e.g., furan methoxy group), which influence molecular packing and supramolecular interactions .
Q. What biological activities are associated with structurally similar pyridazinone derivatives?
Pyridazinones exhibit diverse bioactivities, including antiplatelet, antimicrobial, and herbicidal properties. For instance, 4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one (norflurazon) is a known herbicide inhibiting carotenoid biosynthesis . Analogs with fluorinated substituents, like flurpiridaz F-18, are radiodiagnostic agents targeting myocardial perfusion . The furan methoxy group in the target compound may enhance bioavailability or receptor binding .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or mechanism of action of this compound?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Molecular docking with proteins (e.g., cytochrome P450 enzymes) can simulate binding interactions, particularly with the furan methoxy group acting as a hydrogen bond acceptor. Studies on similar compounds show that substituent positioning significantly affects ligand-protein affinity .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for pyridazinone derivatives?
Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or crystal packing effects. Variable-temperature NMR or NOESY experiments can identify dynamic processes in solution, while SCXRD provides static solid-state geometries. For example, dihedral angle variations between the pyridazinone ring and substituents (observed in analogs ) may explain differences in chemical shift predictions .
Q. How can regioselectivity challenges in modifying the pyridazinone core be addressed during synthesis?
Regioselectivity is controlled by electronic and steric factors. Electrophilic substitution favors C4 and C5 positions due to electron-withdrawing effects of the carbonyl group. For C5 functionalization (e.g., introducing (furan-2-yl)methoxy), protecting group strategies (e.g., silyl ethers ) or directing groups (e.g., halogens) can guide reactivity. Catalytic systems like Pd(PPh₃)₄ with tailored ligands enhance coupling efficiency at sterically hindered sites .
Q. What analytical techniques are critical for assessing purity and stability under experimental conditions?
High-resolution mass spectrometry (HRMS) and HPLC-UV/ELS ensure purity (>95%). Stability studies under varying pH, temperature, and light exposure require accelerated degradation tests monitored via LC-MS. For example, hydrolytic degradation of the furan methoxy group (a potential liability) can be tracked by quantifying released furfuryl alcohol .
Methodological Considerations
- Structural Analysis : Use SHELXL for X-ray refinement; report torsion angles and supramolecular interactions (e.g., N–H···O hydrogen bonds) .
- Synthetic Optimization : Employ Negishi coupling for furan incorporation and tri(2-furyl)phosphine ligands to enhance catalytic efficiency .
- Biological Assays : Reference herbicidal (carotenoid inhibition ) or antiplatelet (COX-1/2 inhibition ) protocols for activity screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
